1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile” is not directly available. The closest compound, “1-(5-Amino-2-pyridinyl)-4-piperidinol”, has a molecular formula of C10H15N3O .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not directly available. The closest compound, “1-(5-Amino-2-pyridinyl)-4-piperidinol”, has a predicted boiling point of 448.8±45.0 °C, a predicted density of 1.253±0.06 g/cm3, and a pKa of 14.73±0.20 (Predicted) .Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
Researchers have developed methods to synthesize new pyridine derivatives by incorporating 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile or its analogs into multicomponent reactions. These derivatives exhibit a range of biological and chemical properties, including antimicrobial activities and fluorescence characteristics. For instance, novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a three-component reaction, demonstrating the versatility of this compound in facilitating complex chemical transformations (Wu Feng, 2011).
Antimicrobial and Antifungal Screening
Several studies have focused on synthesizing pyridine derivatives with enhanced antimicrobial and antifungal properties. For example, derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4- substitutedphenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile were synthesized and showed notable action against tested microbes, indicating the potential for developing new antimicrobial agents using this compound as a foundation (K. Goswami et al., 2022).
Facilitation of Complex Cyclizations
The compound plays a crucial role in facilitating complex cyclization reactions, enabling the synthesis of novel heterocyclic compounds. For instance, piperidine-mediated cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles was developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, highlighting its utility in creating functionally diverse heterocycles (Dan Zhang et al., 2021).
Development of Fluorescent Compounds
Research has also explored the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, which were found to exhibit fluorescence properties. This suggests potential applications in the development of fluorescent markers and probes for biological and materials science research (A. S. Girgis et al., 2004).
Corrosion Inhibition
The compound and its derivatives have been evaluated as corrosion inhibitors, demonstrating effectiveness in protecting metals against corrosion. This has implications for industrial applications where corrosion resistance is crucial (K. R. Ansari et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain .
Mode of Action
This compound acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological or biochemical function, is 0.8 μM .
Biochemical Pathways
By inhibiting COX-1, this compound disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, thereby reducing their downstream effects such as inflammation and pain .
Pharmacokinetics
Its solubility in dmso is known to be ≥ 155 mg/ml , which could potentially influence its bioavailability.
Result of Action
The inhibition of COX-1 by this compound results in a reduction of prostaglandin production . This can lead to a decrease in inflammation and pain, given the role of prostaglandins in these biological responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly affected by the presence of moisture in DMSO . .
Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-7-9-3-5-15(6-4-9)11-2-1-10(13)8-14-11/h1-2,8-9H,3-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXNKVXMGHABJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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